4-Isobutyl-2-isopropylphenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
93804-61-6 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-(2-methylpropyl)-2-propan-2-ylphenol |
InChI |
InChI=1S/C13H20O/c1-9(2)7-11-5-6-13(14)12(8-11)10(3)4/h5-6,8-10,14H,7H2,1-4H3 |
InChI Key |
BPNNRHSEXOXXJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=C(C=C1)O)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Transformation Pathways of 4 Isobutyl 2 Isopropylphenol
Established Synthetic Routes and Reaction Mechanisms
The construction of the 4-Isobutyl-2-isopropylphenol molecular framework is typically achieved through sequential functionalization of the phenol (B47542) backbone. This involves the introduction of an isopropyl group and an isobutyl group in a controlled, regioselective manner.
The primary method for introducing alkyl groups onto a phenol ring is the Friedel-Crafts alkylation reaction. slchemtech.com This process involves the reaction of phenol with an alkylating agent, such as an alkene (e.g., propylene, isobutylene) or an alcohol, in the presence of an acid catalyst. slchemtech.comwikipedia.org The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, meaning it increases the electron density of the aromatic ring, particularly at the positions ortho (2 and 6) and para (4) to the hydroxyl group, thus facilitating electrophilic attack at these sites. whiterose.ac.uk
The synthesis of this compound would logically proceed via a two-step alkylation:
Isopropylation of Phenol: Phenol is first reacted with propylene or isopropanol to introduce the isopropyl group. This reaction typically yields a mixture of 2-isopropylphenol and 4-isopropylphenol (B134273). wikipedia.orgacs.org
Isobutylation of Isopropylphenol: The resulting isopropylphenol isomer (or a mixture) is then subjected to a second alkylation step using isobutylene or a related isobutylating agent to introduce the isobutyl group. To achieve the target molecule, one would ideally start with 2-isopropylphenol and direct the incoming isobutyl group to the para position, or start with 4-isobutylphenol and direct the isopropyl group to the ortho position.
The kinetics of absorbing isobutylene in molten phenol using sulfuric acid as a catalyst have been found to follow a pseudo-first-order mechanism. ias.ac.in The choice of alkylating agent and reaction conditions can significantly influence the distribution of the resulting ortho and para products. epa.gov
In phenol alkylation, mixtures of isomers are often formed. wikipedia.org For instance, the isopropylation of phenol can yield more of the ortho-isomer (2-isopropylphenol) than the desired para-isomer (4-isopropylphenol) under certain conditions. google.com Transalkylation, or isomerization, is a critical strategy for converting a less desired isomer into a more thermodynamically stable or commercially valuable one.
This process involves treating an isomeric mixture, or an isolated isomer like 2-isopropylphenol, with a strong acid catalyst, often in the presence of excess phenol. google.com The alkyl group is removed from one phenol molecule and transferred to another, or migrates on the same ring, eventually leading to an equilibrium mixture that is often richer in the more stable para isomer. google.com For example, 2-isopropylphenol can be converted to 4-isopropylphenol by contacting it with phenol in the presence of catalysts like trifluoromethane sulfonic acid or a combination of sulfuric acid on clay with a molecular sieve. google.com This strategy is crucial for optimizing the yield of a specific precursor needed for subsequent alkylation steps.
The regioselectivity of phenol alkylation is governed by the mechanism of electrophilic aromatic substitution. The acid catalyst reacts with the alkene (e.g., propylene) to form a carbocation electrophile (e.g., the isopropyl cation).
Mechanism Steps:
Formation of Electrophile: The acid catalyst protonates the alkene, generating a carbocation.
CH₃-CH=CH₂ + H⁺ → (CH₃)₂-C⁺H
Electrophilic Attack: The electron-rich phenol ring attacks the carbocation. The hydroxyl group directs this attack to the ortho and para positions due to resonance stabilization of the resulting carbocation intermediate (the arenium ion).
Deprotonation: A proton is lost from the arenium ion, restoring the aromaticity of the ring and yielding the alkylated phenol.
The ratio of ortho to para substitution is influenced by several factors:
Steric Hindrance: The bulky alkyl groups can sterically hinder attack at the ortho position, favoring para substitution.
Thermodynamic vs. Kinetic Control: Para products are often the thermodynamically more stable isomer, while ortho products can be favored under kinetic control. google.com
Catalyst Choice: The size and nature of the catalyst can influence the transition state, thereby affecting the ortho/para ratio. Shape-selective catalysts like zeolites can significantly favor the formation of the less bulky para isomer. google.com
Achieving the 2,4-disubstituted pattern of this compound requires navigating these factors. For example, alkylating 2-isopropylphenol would likely direct the incoming isobutyl group to the para position, which is sterically less hindered and electronically activated.
Catalytic Systems and Reaction Condition Optimization
Acid catalysts are essential for generating the carbocation electrophile from the alkene. slchemtech.com
Brønsted Acids: These are proton donors. Common examples in phenol alkylation include sulfuric acid (H₂SO₄), hydrofluoric acid (HF), and sulfonic acids like p-toluenesulfonic acid and trifluoromethane sulfonic acid (TFMSA). epa.govgoogle.com Concentrated sulfuric acid has been traditionally used to study the kinetics of phenol alkylation with isobutylene. ias.ac.in TFMSA has been shown to be an effective catalyst for the transalkylation of 2-isopropylphenol to 4-isopropylphenol. google.com
Lewis Acids: These are electron-pair acceptors. Classic examples include aluminum chloride (AlCl₃) and boron trifluoride (BF₃). whiterose.ac.uk They function by coordinating with the alkylating agent to facilitate carbocation formation. Dual Brønsted/Lewis acid systems, such as a combination of iron(III) chloride (a Lewis acid) and HCl (a Brønsted acid), can also be used to promote alkylation reactions. nih.gov
The table below summarizes common homogeneous acid catalysts used in phenol alkylation.
| Catalyst Type | Examples | Role in Reaction |
| Brønsted Acid | Sulfuric Acid (H₂SO₄), Trifluoromethane sulfonic acid (TFMSA) | Protonates the alkene to form a carbocation. |
| Lewis Acid | Aluminum Chloride (AlCl₃), Boron Trifluoride (BF₃) | Accepts an electron pair to generate the electrophile. |
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the product mixture, potential for regeneration and reuse, and reduced corrosive waste streams. epa.govwhiterose.ac.uk
Acid-Treated Clays and Resins: Materials like Filtrol 24 (an acid-treated clay) and ion-exchange resins such as Amberlyst 15 are effective solid acid catalysts for phenol alkylation. epa.gov They provide acidic sites on a solid support, facilitating the reaction without dissolving in the reaction medium.
Zeolites: These are crystalline aluminosilicates with a well-defined microporous structure. Their acidity and shape-selective properties make them highly effective catalysts. For instance, HZSM-5 zeolite has been used to selectively alkylate phenol with propylene, showing a preference for producing the para-isomer at temperatures between 250°C and 300°C. google.com
The following table details representative heterogeneous catalysts and their applications in phenol alkylation.
| Catalyst Type | Specific Example | Key Features & Application |
| Ion-Exchange Resin | Amberlyst 15 | Macroporous solid acid catalyst used for various phenol alkylations. epa.gov |
| Zeolite | HZSM-5 | Provides shape selectivity, favoring para-alkylation. google.com |
| Acid-Treated Clay | Filtrol 24, KSF Clay | Inexpensive solid acid support. epa.govgoogle.com |
| Molecular Sieve | Linde SK-500 | Used as a co-catalyst to enhance transalkylation reactions. google.com |
Based on a comprehensive search of available scientific literature, it is not possible to provide a detailed article on “this compound” that adheres to the specific and technically detailed outline requested. The public domain and scientific databases lack sufficient information regarding the synthetic methodologies, specific reaction conditions, derivatization chemistry, and novel synthetic approaches for this particular compound.
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Methodologies for the Synthesis and Purification of this compound Remain Elusive
Detailed synthetic and purification methodologies for the chemical compound this compound are not extensively documented in publicly accessible scientific literature. While information regarding the synthesis and isolation of structurally related compounds, such as 4-isopropylphenol, is available, specific chemo-transformation pathways and purification techniques for this compound are not well-established in the provided search results.
The synthesis of related alkylated phenols, like 4-isopropylphenol, often involves the alkylation of phenol with propylene or isopropanol using various catalysts. wikipedia.orggoogle.com These reactions typically yield a mixture of isomers, including ortho- and para-substituted phenols, which then require separation. wikipedia.orggoogle.com
Commonly employed purification techniques for separating isomeric phenol mixtures include fractional distillation. google.com This method takes advantage of the different boiling points of the isomers to achieve separation. masterorganicchemistry.com In some instances, catalyst systems are designed to favor the formation of the para-isomer, simplifying the purification process. google.comgoogle.com
However, the specific application of these or other methodologies to the synthesis and subsequent isolation of this compound from a reaction mixture is not detailed in the available information. Further research would be necessary to delineate the precise synthetic routes and purification protocols for this particular compound.
Advanced Spectroscopic and Chromatographic Characterization in Research
Application of Advanced Spectroscopic Techniques for Molecular Architecture Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Isobutyl-2-isopropylphenol, both ¹H and ¹³C NMR spectroscopy would be crucial for unequivocally determining the substitution pattern on the aromatic ring and confirming the identity of the alkyl groups.
While specific experimental research data for this compound is not widely available in published literature, a theoretical analysis of its expected NMR spectra can be extrapolated from the known chemical shifts of related structures.
Expected ¹H NMR Spectral Data:
The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons and the protons of the isobutyl and isopropyl groups. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the alkyl substituents.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |
| Aromatic CH | 6.5 - 7.2 | Multiplet | 3H |
| Isopropyl CH | 2.8 - 3.3 | Septet | 1H |
| Isobutyl CH₂ | 2.4 - 2.6 | Doublet | 2H |
| Isobutyl CH | 1.7 - 2.1 | Nonet | 1H |
| Isopropyl CH₃ | 1.1 - 1.3 | Doublet | 6H |
| Isobutyl CH₃ | 0.8 - 1.0 | Doublet | 6H |
| Phenolic OH | 4.5 - 5.5 | Singlet (broad) | 1H |
Expected ¹³C NMR Spectral Data:
The carbon NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom in the molecule. The positions of the substituents on the benzene (B151609) ring would be confirmed by the chemical shifts of the aromatic carbons.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Aromatic C-OH | 150 - 155 |
| Aromatic C-isopropyl | 135 - 140 |
| Aromatic C-isobutyl | 130 - 135 |
| Aromatic CH | 115 - 130 |
| Isopropyl CH | 25 - 30 |
| Isobutyl CH₂ | 44 - 48 |
| Isobutyl CH | 28 - 32 |
| Isopropyl CH₃ | 22 - 25 |
| Isobutyl CH₃ | 21 - 24 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
Infrared (IR) Spectroscopy:
IR spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the IR spectrum would be dominated by absorptions corresponding to the O-H and C-H bonds, as well as vibrations from the aromatic ring.
Characteristic IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (phenolic) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2970 | Strong |
| C=C Stretch (aromatic) | 1500 - 1600 | Medium |
| C-O Stretch (phenolic) | 1150 - 1250 | Strong |
| C-H Bend (out-of-plane) | 800 - 900 | Strong |
The broadness of the O-H stretching band is indicative of hydrogen bonding, a common feature in phenols. The precise positions of the aromatic C-H bending bands can also provide clues about the substitution pattern on the benzene ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the benzene ring in this compound. The absorption of UV light by the aromatic system is expected to produce characteristic absorption bands.
For phenolic compounds, two main absorption bands are typically observed: a primary band (E2-band) around 200-220 nm and a secondary band (B-band) around 270-280 nm. The positions and intensities of these bands can be influenced by the nature and position of the substituents on the aromatic ring. The alkyl groups (isobutyl and isopropyl) are expected to cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted phenol (B47542).
Expected UV-Vis Absorption Maxima (in a non-polar solvent):
| Band | Expected λmax (nm) |
| E2-band | ~ 210 - 225 |
| B-band | ~ 275 - 285 |
It is important to note that the exact absorption maxima and molar absorptivities would need to be determined experimentally.
Mechanistic Investigations of Biological Activities and Molecular Interactions Excluding Human Clinical Outcomes
Antimicrobial Action Mechanisms
Comprehensive research into the specific antimicrobial action mechanisms of 4-Isobutyl-2-isopropylphenol is not extensively available in the current scientific literature. While studies on related phenolic compounds provide a framework for potential mechanisms, direct investigations into this compound are limited.
Inhibition of Essential Microbial Biosynthetic Pathways (e.g., Cell Wall Formation in Bacillus subtilis)
There is a lack of specific research data detailing the inhibitory effects of this compound on essential microbial biosynthetic pathways, such as the formation of the cell wall in Bacillus subtilis. Investigations into other complex phenols have shown potent inhibitory action on the synthesis of cell wall mucopeptides in this bacterium by targeting enzymes like D-glutamate ligase, but similar studies on this compound have not been identified asm.orgnih.govnih.gov.
Mechanisms of Cellular Membrane Permeability Alterations and Efflux System Modulation
Specific studies characterizing the mechanisms by which this compound may alter cellular membrane permeability or modulate microbial efflux pump systems are not readily found in published research. The ability of antimicrobial compounds to disrupt the bacterial cell membrane and inhibit efflux pumps—transmembrane proteins that expel therapeutic agents from the cell—is a known mechanism of action for some phenolic substances nih.govnih.govnih.govresearchgate.net. However, research has not yet specifically elucidated these actions for this compound.
Induction of Intracellular Oxidative Stress and Associated Cellular Responses
The capacity of this compound to induce intracellular oxidative stress in microbial cells has not been specifically documented. The generation of reactive oxygen species (ROS) that can damage cellular components is a recognized antimicrobial mechanism for some phenolic compounds nih.govnih.gov. Studies on the oxidation of related molecules like 4-isopropylphenol (B134273) have been conducted, but detailed research into oxidative stress induction by this compound itself is not available researchgate.net.
Enzyme Inhibition and Modulation (e.g., β-Lactamase Activity)
There is no specific evidence in the scientific literature to suggest that this compound acts as an inhibitor or modulator of microbial enzymes such as β-lactamases. β-lactamase inhibitors are a critical tool in overcoming antibiotic resistance, but the activity of this compound in this context has not been reported nih.govmdpi.com.
Receptor Binding and Signaling Pathway Modulation
The interaction of this compound with specific cellular receptors and its effect on signaling pathways is an area with limited available research.
Characterization of Estrogen Receptor (ER) and Estrogen-Related Receptor (ERR) Interactions in Model Systems
Specific data from in vitro or in vivo model systems characterizing the binding affinity and interaction of this compound with the estrogen receptor (ER) or the estrogen-related receptor (ERR) are not available in the current body of scientific literature. Numerous other phenolic compounds, such as various alkylphenols and bisphenols, have been studied for their potential to bind to and activate estrogen receptors, sometimes acting as endocrine-disrupting chemicals nih.govresearchgate.netnih.govnih.gov. However, similar characterizations for this compound have not been published.
Analysis of Androgen Receptor (AR) and Progesterone Receptor (PR) Activation in Cellular Assays
The endocrine-disrupting potential of alkylphenols, including their ability to interact with steroid hormone receptors, is a significant area of research. While direct studies on this compound are limited, computational and in-vitro studies on related alkylphenols provide insights into potential mechanisms.
Computational molecular docking simulations have been used to investigate the binding of various endocrine-disrupting chemicals to the androgen receptor (AR) and progesterone receptor (PR). nih.gov These studies reveal that compounds like bisphenol A (BPA) and 4-tert-octylphenol can interact with the ligand-binding domains of these receptors. nih.govresearchgate.net For instance, molecular docking studies have shown that certain environmental contaminants can form hydrogen bonds and hydrophobic interactions with key amino acid residues within the AR and PR ligand-binding pockets. nih.gov
In the case of the androgen receptor, key interacting residues for testosterone include Leu-701, Leu-704, Asn-705, Met-742, and Phe-764. nih.gov Similarly, for the progesterone receptor, norethindrone interacts with residues such as Leu-715, Leu-718, Met-756, and Met-759. nih.gov Alkylphenols have the potential to occupy these same binding sites, potentially leading to agonistic or antagonistic effects on receptor activity. The binding affinity and subsequent biological response are influenced by the specific structure of the alkylphenol, including the nature and position of the alkyl substituents on the phenol (B47542) ring. The binding strength of a metabolite of BPA, 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP), was found to be the highest among the tested compounds for both AR and PR. nih.govresearchgate.net This suggests that the structural characteristics of this compound, with its isobutyl and isopropyl groups, would determine its specific binding orientation and affinity for AR and PR.
The activation of AR and PR by their respective steroid ligands, testosterone and progesterone, is crucial for the normal function of reproductive tissues. nih.gov The AR and PR are closely related members of the nuclear receptor superfamily. nih.gov Ligand binding to these receptors initiates a cascade of events leading to the regulation of target gene expression. nih.gov Disruption of these signaling pathways by xenobiotic compounds can have profound effects on reproductive health and development in non-human model organisms. nih.govresearchgate.net
| Receptor | Native Ligand | Key Interacting Residues | Potential Interacting Compounds |
| Androgen Receptor (AR) | Testosterone | Leu-701, Leu-704, Asn-705, Met-742, Phe-764 | Bisphenol A (BPA), 4-tert-Octylphenol, 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) |
| Progesterone Receptor (PR) | Norethindrone | Leu-715, Leu-718, Met-756, Met-759 | Bisphenol A (BPA), 4-tert-Octylphenol, 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) |
Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For alkylphenols, these studies provide valuable insights into designing compounds with enhanced or specific biological effects.
Positional and Substituent Effects on Biological Efficacy across Alkylphenol Isomers
The position and nature of alkyl substituents on the phenol ring are critical determinants of biological activity. Studies on various alkylphenol isomers have demonstrated that even minor changes in the substitution pattern can lead to significant differences in efficacy. For example, in the context of insecticidal activity against stored-food pests, the relative position of the isopropyl group in isopropylphenol isomers was shown to affect their toxicity. science.gov
The biological activities of cyclic analogs of some isopropyl derivatives have been found to increase with the size of the ring. drugdesign.org For instance, a cyclopentane analog showed higher activity compared to a cyclohexane analog, which may be attributed to the greater flexibility of the five-membered ring when interacting with a receptor. drugdesign.org The presence of a nitrogen atom at specific positions in a scaffold, as seen in 4-anilinoquinazoline analogs, can also be crucial for biological activity. drugdesign.org
In the search for epidermal growth factor receptor (EGF-R) kinase inhibitors, it was discovered that substituting the anilino group in the meta position with halogen atoms resulted in potent compounds. drugdesign.org This highlights the importance of substituent effects in optimizing biological efficacy.
Influence of Molecular Isomerism and Stereochemistry on Biological Function
Isomerism, including structural isomerism and stereoisomerism, plays a pivotal role in the biological function of molecules. solubilityofthings.com Structural isomers, which have the same molecular formula but different atomic connectivity, can exhibit distinct physical, chemical, and biological properties. solubilityofthings.comankara.edu.tr
Stereochemistry, which deals with the three-dimensional arrangement of atoms, is particularly important for biological activity. nih.govankara.edu.trresearchgate.net Enantiomers, which are non-superimposable mirror images of each other, can have vastly different biological effects. solubilityofthings.comankara.edu.tr This is because biological systems, such as enzymes and receptors, are often chiral and will interact differently with each enantiomer. For example, one enantiomer of a drug may have a desired therapeutic effect, while the other may be inactive or even toxic. ankara.edu.tr The R,S system is used to name chiral compounds, with R (rectus) and S (sinister) denoting the right and left-handed configurations, respectively. ankara.edu.tr
The differential activity of stereoisomers can be attributed to factors such as stereoselective uptake into cells, differences in binding affinity to the target protein, and variations in metabolic pathways. nih.govresearchgate.net For instance, the uptake of the natural compound acivicin is mediated by the L-amino acid transport system, which likely contributes to the enhanced biological activity of its natural (5S, αS) isomers. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling of Bioactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. jocpr.comlongdom.orgnih.gov QSAR models are valuable tools in drug discovery and toxicology for predicting the activity of new chemical entities and for understanding the mechanisms of action. nih.govnih.govresearchgate.net
These models are built by correlating molecular descriptors (physicochemical properties or structural features) with experimentally determined biological activities. jocpr.comlongdom.org The goal is to develop robust and predictive models that can be used to screen large compound libraries and prioritize candidates for further experimental testing. jocpr.comnih.gov
In the context of alkylphenols, QSAR studies have been applied to predict their ecotoxicity. For example, the toxicity of several alkylphenols to the marine bacterium Vibrio fischeri was successfully explained by the energy of the lowest unoccupied molecular orbital (ELUMO), a quantum chemical descriptor. nih.gov This suggests that the mode of action of these polar narcotic alkylphenols in Vibrio fischeri is different from that in other organisms, possibly due to differences in cell structure. nih.gov
Ecotoxicological Response Mechanisms in Aquatic and Microbial Model Organisms
Alkylphenols are environmental contaminants that can have adverse effects on aquatic and microbial life. nih.govnih.gov Ecotoxicological studies are crucial for assessing the environmental risk of these compounds.
The acute and chronic toxicity of various alkylphenols have been evaluated in different aquatic organisms. nih.gov The marine bacterium Vibrio fischeri has been shown to be particularly sensitive to alkylphenols, exhibiting up to 1000 times greater sensitivity than species at higher trophic levels. nih.gov For 4-isopropylphenol, the 5-minute Microtox EC50 value (the concentration that causes a 50% reduction in light output) was 0.01 mg/L. nih.gov In contrast, the 48-hour EC50 for the invertebrate Ceriodaphnia dubia was 10.1 mg/L. nih.gov
Notably, there are also significant differences in sensitivity to different alkylphenol isomers within the same species. For instance, 4-isopropylphenol was over 200 times more toxic to V. fischeri than 2-isopropylphenol (EC50 = 2.72 mg/L). nih.gov Studies on the fish Pimephales promelas (fathead minnow) have also demonstrated the toxicity of isopropylphenol isomers, with the 4-iso structure being the most toxic. researchgate.net
The mechanism of toxicity of alkylphenols in aquatic organisms can involve disruption of cell membranes. In vitro studies using monolayers of glycerophospholipids have shown that alkylphenols can increase the mean molecular area of the phospholipids, likely by intercalating between the lipid molecules. sigmaaldrich.com This effect was found to increase with the length of the alkyl side chain. sigmaaldrich.com Such disruption of membrane structure can lead to a variety of adverse cellular effects.
| Organism | Compound | Endpoint | Value (mg/L) |
| Vibrio fischeri | 4-Isopropylphenol | 5-min EC50 | 0.01 |
| Vibrio fischeri | 2-Isopropylphenol | 5-min EC50 | 2.72 |
| Ceriodaphnia dubia | 4-Isopropylphenol | 48-h EC50 | 10.1 |
Assessment of Sublethal Effects on Development and Physiology in Zebrafish Models
There is currently no available scientific literature detailing the sublethal effects of this compound on the development and physiology of zebrafish (Danio rerio) models. Studies investigating key developmental and physiological endpoints such as hatching rates, morphological abnormalities, organogenesis, and cardiovascular development specifically for this compound have not been identified. Consequently, no data tables on these effects can be provided.
Cellular Apoptosis Induction and Stress Response Pathways in Ecotoxicological Contexts
No research was found that investigates the induction of cellular apoptosis or the activation of stress response pathways in aquatic organisms upon exposure to this compound. The molecular mechanisms related to programmed cell death and cellular stress, which are crucial for understanding the ecotoxicological impact of chemical compounds, remain unexamined for this specific substance.
Comparative Toxicity Studies across Different Aquatic Trophic Levels
A review of existing literature indicates a lack of comparative toxicity studies for this compound across different aquatic trophic levels. There is no available data on its acute or chronic toxicity to representative organisms from various levels of the aquatic food web, such as algae, invertebrates (e.g., daphnids), and fish. This absence of data prevents an assessment of the compound's potential to cause harm across an aquatic ecosystem.
Environmental Transformation and Degradation Pathways
Aerobic and Anaerobic Biodegradation Processes
The biodegradation of alkylphenols is a critical process in their removal from contaminated environments. This process is mediated by diverse microbial communities capable of utilizing these compounds as a source of carbon and energy under both aerobic and anaerobic conditions.
A variety of microorganisms have been identified for their capacity to degrade alkylphenols. Notably, bacteria from the genus Sphingomonas have been frequently implicated in the degradation of branched alkylphenols like nonylphenol. These bacteria are known to initiate the degradation process through an ipso-hydroxylation mechanism. Other bacterial genera such as Pseudomonas and mixed microbial cultures from activated sludge have also demonstrated the ability to metabolize different alkylphenols. For instance, studies on the degradation of 4-t-octylphenol in granular sludge have identified gamma-proteobacteria and Bacillus as major species involved in the process. The composition and efficiency of these microbial communities can be influenced by environmental factors such as pH and the presence of other organic compounds.
| Microbial Genus | Type of Alkylphenol Degraded | Key Degradation Feature |
| Sphingomonas | Branched alkylphenols (e.g., nonylphenol) | ipso-hydroxylation |
| Pseudomonas | Various alkylphenols | Metabolic versatility |
| Bacillus | 4-t-octylphenol | Present in degrading sludge |
| Gammaproteobacteria | 4-t-octylphenol | Present in degrading sludge |
The biodegradation of alkylphenols proceeds through a series of metabolic intermediates. A common initial step in the aerobic degradation of p-substituted alkylphenols by Sphingomonas species is the hydroxylation at the C1 position of the aromatic ring, leading to the formation of an alkylhydroquinone. This is followed by the cleavage of the C-C bond between the aromatic ring and the alkyl side chain.
For other alkylphenols, such as 4-tert-butylphenol, degradation by strains like Sphingobium fuliginis is initiated by hydroxylation to form 4-tert-butylcatechol, which then undergoes a meta-cleavage pathway. In the degradation of bisphenol A, which shares structural similarities with some alkylphenols, metabolites such as 4-hydroxybenzoic acid and 4-hydroxyacetophenone have been identified. The degradation of 4-isopropylphenol (B134273) can lead to the formation of 4-isopropylcatechol. The specific metabolites formed depend on the parent compound's structure and the enzymatic machinery of the degrading microorganisms.
| Parent Compound (Analogue) | Key Metabolites/Intermediates | Degradation Pathway |
| Branched Nonylphenol | Alkylhydroquinone | ipso-hydroxylation |
| 4-tert-Butylphenol | 4-tert-Butylcatechol | meta-cleavage |
| Bisphenol A | 4-Hydroxybenzoic acid, 4-Hydroxyacetophenone | Multiple pathways |
| 4-Isopropylphenol | 4-Isopropylcatechol | Hydroxylation |
The kinetics of alkylphenol biodegradation are influenced by factors such as the initial substrate concentration, the microbial population density, and environmental conditions. Studies on compounds like 4-isopropylphenol have shown that it can be readily biodegradable, with a lag phase of approximately 2 to 5 days, and can achieve significant degradation within a 10-day window in ready biodegradability tests.
The biodegradation of some alkylphenols can be described by Michaelis-Menten kinetics, although substrate inhibition can occur at high concentrations. For instance, the degradation of 4-n-butylphenol by Pseudomonas veronii has been shown to follow Michaelis-Menten kinetics, but with a decline in activity at higher substrate levels. The complete mineralization of these compounds to carbon dioxide and water is the ultimate goal of bioremediation, though the rates can vary significantly. For example, the half-life of nonylphenol in soil amended with biosolids has been reported to be in the range of 16 to 23 days.
| Kinetic Parameter | Observation for Analogue Compounds |
| Lag Phase | 2-5 days for 4-isopropylphenol |
| Biodegradation Rate | Follows Michaelis-Menten kinetics for some alkylphenols; can be inhibited at high concentrations |
| Half-life | 16-23 days for nonylphenol in soil |
Abiotic Degradation Mechanisms in Environmental Matrices
In addition to biodegradation, abiotic processes play a significant role in the transformation of 4-Isobutyl-2-isopropylphenol and related compounds in the environment. These processes are particularly important in aqueous systems where they can lead to the partial or complete removal of the pollutant.
Advanced Oxidation Processes (AOPs) are a suite of technologies that rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize organic pollutants. wikipedia.org AOPs have been shown to be effective in degrading a wide range of alkylphenols. nih.gov
Common AOPs include:
Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H2O2) and ferrous ions (Fe2+) to generate hydroxyl radicals. The efficiency of the Fenton process can be enhanced by the application of UV light (photo-Fenton), which can lead to the complete removal of alkylphenols from water. guilan.ac.ir
Ozonation: Ozone (O3) can directly react with phenolic compounds or generate hydroxyl radicals, leading to their degradation. The ozonation of 4-isopropylphenol has been shown to yield products such as p-benzoquinone and substituted catechols. acs.org
UV/H2O2: The photolysis of hydrogen peroxide by UV light is another effective method for generating hydroxyl radicals and degrading alkylphenols. mdpi.com
These processes can significantly reduce the concentration of alkylphenols in contaminated water, ultimately leading to their mineralization. guilan.ac.ir
Photochemical degradation, or photolysis, can also contribute to the transformation of alkylphenols in the environment, particularly in sunlit surface waters. The absorption of UV light can lead to the excitation of the phenol (B47542) molecule and subsequent chemical reactions.
The near-UV photolysis of substituted phenols, such as methylphenols, has been shown to result in the fission of the O-H bond, leading to the formation of phenoxyl radicals. nih.gov For para-substituted phenols, photolysis can lead to the efficient elimination of the phenolic group, especially with electron-withdrawing substituents. acs.org The direct photolysis of phenol in the presence of UV light can result in the formation of various transformation products, including dicarbonyls. pnas.org The photochemical degradation of nonylphenol in lake water under summer sun conditions has been observed with a half-life of 10-15 hours in the top water layer. wur.nl
Environmental Monitoring and Persistence Studies
The potential for this compound to persist in the environment and its presence in various environmental compartments necessitates the development of sensitive analytical methods and an understanding of its fate and transport.
Methodologies for Detection and Quantification in Environmental Matrices (e.g., water, soil)
The detection and quantification of substituted phenols like this compound in complex environmental matrices such as water and soil typically involve a multi-step analytical approach. This includes sample extraction, cleanup, and instrumental analysis.
Sample Preparation:
Water Samples: For aqueous matrices, solid-phase extraction (SPE) is a commonly employed technique to concentrate the analyte and remove interfering substances. jasco-global.comshimadzu.com The choice of sorbent material is critical for achieving high recovery rates.
Soil and Sediment Samples: The extraction of phenols from solid matrices is more challenging due to their potential to bind to organic matter and mineral surfaces. Common extraction techniques include pressurized liquid extraction (PLE) and ultrasound-assisted extraction (UAE).
Instrumental Analysis:
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for the analysis of many emerging pollutants, including substituted phenols. shimadzu.commdpi.com This technique offers high sensitivity and selectivity, allowing for the detection of trace levels of the target compound in complex mixtures. Gas chromatography-mass spectrometry (GC-MS) is also a viable option, often requiring a derivatization step to improve the volatility and chromatographic behavior of the phenolic compounds. mdpi.com
| Analytical Technique | Typical Detection Limit | Reported Recovery Rates for Similar Phenols | Matrix |
|---|---|---|---|
| LC-MS/MS | ng/L to µg/L | 85% - 107% | Water |
| GC-MS (with derivatization) | µg/L | Variable, dependent on derivatization efficiency | Water, Soil |
| HPLC-UV | µg/L | Generally lower than MS methods | Water |
Fate and Transport Modeling in Aquatic and Terrestrial Ecosystems
Predicting the environmental fate and transport of this compound is essential for assessing its potential for long-range transport, accumulation in different environmental compartments, and exposure to ecological receptors. This is often accomplished through the use of environmental fate and transport models. aquilogic.comresearchgate.net
These models are mathematical representations of the physical, chemical, and biological processes that govern the behavior of a chemical in the environment. aquilogic.com Key parameters that influence the fate and transport of a compound like this compound include:
Physicochemical Properties: Water solubility, vapor pressure, octanol-water partition coefficient (Kow), and organic carbon-water (B12546825) partition coefficient (Koc). These properties determine how the compound partitions between water, air, soil, and sediment.
Transformation Rates: Rates of biodegradation, photolysis, and hydrolysis determine the persistence of the compound in different environmental media. nih.gov The persistence of alkylphenols can vary significantly depending on the structure of the alkyl chain. nih.gov
Environmental Conditions: Factors such as temperature, pH, organic matter content of soil and sediment, and the presence of microbial populations can all influence the degradation and transport of the compound.
While specific fate and transport models for this compound are not documented in the available literature, models developed for other alkylphenols can provide insights into its likely environmental behavior. researchgate.netnih.gov For example, due to its expected lipophilicity, it is likely to partition to organic matter in soil and sediment, potentially leading to its persistence in these compartments. researchgate.net Its potential for bioaccumulation in aquatic organisms is also a concern that would be addressed through fate and transport modeling. nih.gov The challenges in modeling emerging pollutants often lie in the lack of comprehensive data for model parameterization and validation. nih.gov
| Model Input Parameter | Environmental Process Influenced | Expected Trend for this compound |
|---|---|---|
| Octanol-Water Partition Coefficient (Kow) | Bioaccumulation, Sorption to organic matter | High, indicating potential for bioaccumulation and sorption |
| Biodegradation Half-Life | Persistence in water, soil, and sediment | Likely to be more persistent than simpler phenols |
| Soil/Sediment Sorption Coefficient (Koc) | Mobility in soil and sediment | High, indicating low mobility in soil and partitioning to sediment in aquatic systems |
| Vapor Pressure | Volatilization from water and soil | Low, suggesting limited atmospheric transport |
Advanced Research on Industrial and Material Science Applications Excluding Human Therapeutic Use
Role as Chemical Intermediates in Fine Chemical Synthesis and Specialty Chemicals
Substituted phenols, including isopropyl phenols, are recognized for their utility as intermediates in the synthesis of a variety of specialty chemicals and derivatives. While specific research detailing the direct use of 4-Isobutyl-2-isopropylphenol as a precursor in major industrial synthetic routes is limited in publicly available literature, the structural motifs present in the molecule suggest its potential as a building block in organic synthesis.
The presence of a reactive hydroxyl group on the aromatic ring, along with the alkyl substituents, allows for a range of chemical modifications. These could include etherification, esterification, and electrophilic aromatic substitution, leading to the creation of more complex molecules with specific desired properties. For instance, compounds with similar structures, such as p-isobutylacetophenone, are utilized as starting materials in the synthesis of anti-inflammatory drugs. This suggests a potential, though not explicitly documented, pathway for this compound derivatives in the pharmaceutical intermediate sector.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents/Conditions | Potential Product Class |
| Etherification | Alkyl halide, Base | Phenolic ethers |
| Esterification | Acyl chloride, Base | Phenolic esters |
| Nitration | Nitric acid, Sulfuric acid | Nitrophenols |
| Halogenation | Halogen, Lewis acid | Halophenols |
Development of Novel Preservative Systems for Materials and Products
The development of effective preservative systems is crucial for extending the lifespan and maintaining the quality of a wide range of materials and industrial products. Phenolic compounds, in general, are known for their biocidal properties, which makes them candidates for use in preservative formulations. However, specific research and application data on the use of this compound as a primary active ingredient in material preservative systems are not extensively documented in scientific literature.
Despite the lack of specific data, the inherent characteristics of substituted phenols suggest a potential for antimicrobial activity. This could theoretically be applied to the preservation of industrial fluids, such as metalworking fluids, which are susceptible to microbial contamination. The lipophilic nature of the isobutyl and isopropyl groups could facilitate its incorporation into oil-based or emulsion systems.
Similarly, in the field of wood preservation, various phenolic compounds are utilized to protect wood from decay and insect attack. While there is no direct evidence of this compound being used as a wood preservative, its structural similarity to other biocidal phenols could warrant investigation into its efficacy in this application.
Antioxidant Functionality in Polymer Science and Material Stability Enhancement
The degradation of polymers and other materials due to oxidation is a significant concern in many industries. Antioxidants are added to these materials to inhibit or slow down the oxidative processes, thereby enhancing their stability and extending their service life. Hindered phenolic compounds are a major class of primary antioxidants used in the stabilization of polymers such as polyethylene (B3416737) and polypropylene, as well as synthetic rubbers.
While the general principles of how hindered phenols function as antioxidants are well-established, specific performance data and detailed studies on the antioxidant efficacy of this compound in various polymer matrices are not widely available in published research. The antioxidant activity of phenolic compounds is influenced by the nature and position of the alkyl substituents on the aromatic ring. The isopropyl group at the ortho position to the hydroxyl group in this compound provides some steric hindrance, which is a key feature for effective radical scavenging.
The potential antioxidant mechanism would involve the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical, thus terminating the oxidative chain reaction. The resulting phenoxy radical would be stabilized by resonance and the presence of the alkyl groups.
Table 2: Key Structural Features of this compound for Potential Antioxidant Activity
| Feature | Description | Potential Role in Antioxidant Function |
| Phenolic Hydroxyl Group | -OH group attached to the aromatic ring | Acts as a hydrogen donor to scavenge free radicals. |
| Ortho-Isopropyl Group | Isopropyl group at the position adjacent to the -OH group | Provides steric hindrance, which stabilizes the resulting phenoxy radical and prevents side reactions. |
| Para-Isobutyl Group | Isobutyl group at the position opposite to the -OH group | Influences the electronic properties and solubility of the molecule in the polymer matrix. |
Applications in Flavor and Fragrance Chemistry and Formulation Science
The unique sensory properties of chemical compounds are the cornerstone of the flavor and fragrance industry. While specific data for this compound is limited, information on the closely related compound, 4-isopropylphenol (B134273), provides insight into its potential applications. 4-isopropylphenol is known to possess a characteristic odor profile described as woody, warm, spicy, and medicinal, with a taste profile that is burnt and phenolic. nih.gov These attributes are valuable in the creation of complex flavor and fragrance compositions.
In fragrance formulations, compounds with woody and spicy notes are essential for creating a wide range of scents, from masculine colognes to warm and inviting home fragrances. The potential woody and spicy character of this compound would make it a candidate for inclusion in such formulations to provide depth and warmth. nih.gov
In the realm of flavor chemistry, phenolic compounds are key contributors to the smoky and savory notes in many food products. The burnt and phenolic taste characteristics of 4-isopropylphenol suggest that this compound could be explored for use in the development of smoke flavorings and for adding complexity to savory food systems.
The International Fragrance Association (IFRA) lists 4-isopropylphenol as a fragrance ingredient, indicating its use in consumer products. nih.gov This further supports the potential for the closely related this compound to have applications in this sector, pending sensory evaluation and safety assessments.
Table 3: Potential Organoleptic Profile and Applications of this compound (Inferred from 4-isopropylphenol)
| Sensory Aspect | Description | Potential Application Area |
| Odor | Woody, Warm, Spicy, Medicinal | Perfumes, Colognes, Air Fresheners, Cosmetics |
| Taste | Burnt, Phenolic | Smoke Flavors, Savory Flavors, Meat Analogs |
Computational Chemistry and in Silico Modeling for 4 Isobutyl 2 Isopropylphenol Research
Molecular Docking Simulations for Receptor-Ligand Interactions and Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. nih.gov This method is instrumental in identifying potential biological targets for a compound and understanding the structural basis of its activity. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity, which is calculated using force fields that estimate the interaction energy. nih.gov
While specific molecular docking studies on 4-Isobutyl-2-isopropylphenol are not extensively documented in public literature, research on analogous alkylphenols provides a clear framework for how such investigations would proceed. For instance, a study on the closely related compound, 3-isopropylphenol (B134271), utilized molecular docking to explore its neurotoxic mechanisms. researchgate.net In that research, potential protein targets were first identified through network toxicology, and then molecular docking was used to simulate the binding between 3-isopropylphenol and these target proteins. The results revealed that the compound could form stable complexes with key proteins involved in neuronal signaling pathways, such as G-protein subunits GNB1 and GNG2. researchgate.net The calculated binding energy, which was less than zero, indicated a strong and spontaneous interaction, corroborating the predictions made by network analysis. researchgate.net
A similar approach for this compound would involve:
Preparation of Molecules: Creating 3D structures of the this compound ligand and potential receptor proteins obtained from databases like the Protein Data Bank (PDB).
Binding Site Prediction: Identifying the active or allosteric sites on the target proteins where the ligand is most likely to bind.
Docking Simulation: Using algorithms (e.g., AutoDock Vina) to place the ligand into the binding site in various orientations and conformations. nih.gov
Scoring and Analysis: Ranking the resulting poses based on their binding affinity scores and analyzing the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions) that stabilize the complex. nih.gov
Such simulations could identify which enzymes or receptors this compound is most likely to interact with, providing a mechanistic hypothesis for its biological effects and guiding further experimental validation.
Network Toxicology and Systems Biology Approaches for Predicting Biological Responses
Network toxicology and systems biology represent a paradigm shift from traditional toxicology, which often focuses on a single target or pathway. technologynetworks.com Instead, these approaches analyze the complex web of interactions between a chemical and the entire biological system. technologynetworks.com By integrating data from genomics, transcriptomics, proteomics, and metabolomics ('omics' technologies), these methods can construct comprehensive biological networks to predict the holistic response of an organism to a chemical exposure. technologynetworks.com
The core principle of network toxicology is to build and analyze interaction networks consisting of nodes (representing genes, proteins, or metabolites) and edges (representing their interactions). When a chemical like this compound is introduced, its effects can be mapped onto this network to identify perturbed pathways and key biological processes. This allows for a broader understanding of a compound's mechanism of action and potential off-target effects. nih.gov
A practical application of this methodology is demonstrated in the study of 3-isopropylphenol, an analogue of this compound. researchgate.net Researchers used network toxicology to predict the neurotoxic targets and mechanisms of 3-isopropylphenol in zebrafish. researchgate.net The process involved:
Identifying known targets of the compound from public databases.
Constructing a protein-protein interaction (PPI) network to find other proteins that interact with the primary targets.
Performing pathway enrichment analysis to determine which biological signaling pathways were most significantly affected. researchgate.net
The results of this analysis pointed toward pathways such as the neuroactive ligand-receptor interaction and dopaminergic synapse pathways as being significantly impacted by the compound. researchgate.net This in silico prediction provided a strong theoretical basis that was subsequently validated through experimental assays. researchgate.net A similar systems biology approach for this compound would be invaluable for predicting its potential biological responses, identifying key toxicity pathways, and discovering novel biomarkers of exposure.
Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Fate Prediction
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemicals based solely on their molecular structure. For environmental science, QSPR is a critical tool for predicting the environmental fate of a compound—that is, how it will behave and persist in the environment. researchgate.net These models are particularly valuable when experimental data is scarce, expensive, or time-consuming to obtain. scispace.com
QSPR models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally measured property. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. For a compound like this compound, key environmental properties that could be predicted by QSPR models include:
Water Solubility (logS): Affects its concentration in aquatic systems.
Octanol-Water Partition Coefficient (logP or Kow): Indicates its tendency to bioaccumulate in the fatty tissues of organisms. nih.gov
Soil Adsorption Coefficient (Koc): Predicts its mobility in soil and likelihood of leaching into groundwater.
Vapor Pressure: Determines its tendency to volatilize into the atmosphere.
Biodegradation Rate: Estimates how quickly it will be broken down by microorganisms in the environment. nih.govnih.gov
Numerous QSPR models have been developed for phenols and alkylphenols to predict their environmental behavior and toxicity. librarynmu.com To develop a QSPR model applicable to this compound, researchers would typically follow these steps:
Compile a dataset of structurally similar compounds with reliable experimental data for the property of interest.
Calculate a wide range of molecular descriptors for each compound in the dataset.
Use statistical methods (e.g., multiple linear regression, machine learning) to build a mathematical equation linking the descriptors to the property. uncst.go.ugnih.gov
Validate the model to ensure its predictive power and reliability.
By inputting the calculated descriptors for this compound into a validated QSPR model, its environmental properties can be estimated, providing crucial information for environmental risk assessments.
Table 1: Computationally Predicted Properties of this compound
| Property | Value | Source |
| Molecular Weight | 192.30 g/mol | PubChem |
| XLogP3-AA (logP) | 4.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Polar Surface Area | 20.2 Ų | PubChem |
| Heavy Atom Count | 14 | PubChem |
| This data is computationally generated and provided for informational purposes. nih.gov |
Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations for Mechanistic Insights into Reactivity and Interactions
Density Functional Theory (DFT) and Molecular Dynamics (MD) are two powerful computational methods that provide deep insights into the electronic structure, reactivity, and dynamic behavior of molecules.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net Instead of solving the complex many-electron Schrödinger equation, DFT calculates the electron density to determine the energy and properties of a system. acs.org For this compound, DFT can be used to:
Optimize Molecular Geometry: Determine the most stable 3D arrangement of its atoms. doaj.org
Calculate Electronic Properties: Compute properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. scispace.com
Predict Spectroscopic Properties: Simulate IR and UV-vis spectra, which can be compared with experimental data for structural confirmation. nih.gov
Analyze Reactivity: Generate maps of the molecular electrostatic potential (MESP) to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents. scispace.com
Calculate Bond Dissociation Energies (BDEs): For instance, calculating the O-H BDE can provide insights into the antioxidant potential of the phenolic group. acs.org
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. scispace.com By solving Newton's equations of motion for a system, MD can reveal the dynamic behavior of this compound, either in isolation, in a solvent, or interacting with a biological receptor. nih.gov When combined with molecular docking, MD simulations are particularly useful for:
Assessing Complex Stability: Evaluating the stability of a ligand-receptor complex predicted by docking. An MD simulation can show whether the ligand remains stably bound in the active site over a period of nanoseconds or longer. nih.gov
Refining Binding Poses: Allowing the ligand and receptor to mutually adjust their conformations (induced fit), which can lead to a more accurate representation of the binding mode.
Calculating Binding Free Energy: Using methods like MM-GBSA to provide a more accurate estimation of the binding affinity by accounting for solvent effects and entropic contributions. scispace.com
Together, DFT and MD provide a comprehensive, atomistic-level understanding of the intrinsic properties and dynamic interactions of this compound, offering mechanistic insights that are often inaccessible through experimental methods alone.
Future Research Directions and Interdisciplinary Perspectives
Integration of Omics Technologies (e.g., metabolomics, proteomics) in Mechanistic Studies
The intricate ways in which compounds like 4-Isobutyl-2-isopropylphenol interact with biological systems remain a key area of investigation. Modern "omics" technologies offer powerful, high-throughput tools to systematically uncover these molecular mechanisms. nih.gov The integration of genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of cellular responses to chemical exposure. nih.gov While specific omics studies on this compound are not yet prevalent, the framework for such research is well-established for other environmental compounds.
Future mechanistic studies could employ these technologies to:
Proteomics: Identify specific protein targets that bind to this compound, revealing its mode of action. Mass spectrometry-based techniques can interrogate the entire proteome to see which proteins are up- or down-regulated following exposure. nih.gov
Metabolomics: Analyze changes in the cellular metabolome to understand the downstream functional consequences of exposure. This can reveal disruptions in metabolic pathways and identify novel biomarkers of effect.
Transcriptomics: Use sequencing-based approaches to determine how the compound alters gene expression, providing clues about the cellular pathways that are activated or inhibited. nih.gov
This multi-omics approach will be critical in moving beyond simple toxicity assays to a predictive, systems-level understanding of the compound's biological activity.
| Omics Technology | Potential Application for this compound Research | Key Outcomes |
| Proteomics | Identification of protein binding partners and expression level changes. | Elucidation of molecular targets and mechanisms of action. |
| Metabolomics | Analysis of changes in small-molecule metabolites post-exposure. | Understanding of disrupted metabolic pathways and discovery of exposure biomarkers. |
| Transcriptomics | Measurement of changes in gene expression across the genome. | Identification of genetic pathways affected by the compound. |
| Interactomics | Mapping the interactions between different biological molecules (e.g., protein-protein, protein-metabolite). | A systems-level view of the cellular response to exposure. |
Development of Sustainable Synthesis and Degradation Strategies for Alkylphenols
The principles of green chemistry are increasingly influencing the lifecycle of industrial chemicals, from their synthesis to their disposal. uobasrah.edu.iq This paradigm shift emphasizes minimizing energy consumption and utilizing renewable resources. uobasrah.edu.iq
Sustainable Synthesis: Traditionally, long-chain alkylphenols are produced by the alkylation of phenols with alkenes. wikipedia.org Green chemistry initiatives focus on creating these valuable compounds from sustainable sources. One of the most promising approaches is the valorization of lignin, a complex biopolymer that provides structural strength to plants. uobasrah.edu.iqresearchgate.netuobasrah.edu.iq Through processes like catalytic hydrogenolysis and hydrodeoxygenation, lignin can be depolymerized to produce a range of phenolic compounds, including alkylphenols. researchgate.netuobasrah.edu.iq This not only provides a renewable feedstock but also offers a way to add value to lignocellulosic waste. uobasrah.edu.iq Other green synthesis strategies include the use of environmentally benign catalysts and solvent-free reaction conditions, such as using microwave irradiation to drive reactions. chemicalbook.comresearchgate.net
Sustainable Degradation: While some alkylphenols can be persistent in the environment, microbial biodegradation presents a promising green strategy for remediation. semanticscholar.org Studies on related compounds, such as 2,4-Di-tert-butylphenol (2,4-DTBP), have shown significant degradation by various bacterial strains isolated from industrial wastewater. semanticscholar.org For instance, Lysinibillus sp. has been shown to degrade up to 89.31% of 2,4-DTBP within seven days. semanticscholar.org Similarly, the related compound 4-isopropylphenol (B134273) has been found to meet the criteria for ready biodegradability in standardized tests (OECD 301D and 301F), suggesting that microorganisms can effectively break it down. ebi.ac.uk Future research will likely focus on identifying and optimizing microbial consortia specifically for the degradation of this compound and other persistent alkylphenols.
| Strategy | Conventional Method | Sustainable (Green) Approach |
| Synthesis | Alkylation of fossil fuel-derived phenol (B47542) with alkenes. wikipedia.org | Depolymerization of renewable lignin from biomass; use of green catalysts and solvent-free conditions. researchgate.netuobasrah.edu.iqresearchgate.net |
| Degradation | Physical or chemical treatments (e.g., incineration). | Bioremediation using specialized microorganisms to break down the compound into less harmful substances. semanticscholar.org |
Exploration of Novel Bioactive Derivatives and Their Potential Industrial Applications
Alkylphenols are versatile building-block chemicals used as precursors for a wide range of industrial products, including detergents, antioxidants, phenolic resins, and fragrances. wikipedia.org 4-isopropylphenol, for example, is a key intermediate in the production of Bisphenol A (BPA) and is also used in the synthesis of vinyl compounds and as a fragrance agent. wikipedia.orgfishersci.ca
The structural backbone of this compound offers a platform for creating novel derivatives with enhanced or entirely new functionalities. By chemically modifying the hydroxyl group or the aromatic ring, researchers can tune the molecule's properties for specific applications. For instance, the synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol demonstrates how new functional groups can be added to the phenolic ring structure. researchgate.net
Potential future applications for novel derivatives could include:
Specialty Polymers: Incorporation into polymer chains to create materials with enhanced thermal stability, UV resistance, or antioxidant properties.
Pharmaceutical Intermediates: Use as a starting scaffold for the synthesis of more complex active pharmaceutical ingredients (APIs).
Advanced Antioxidants: Modification of the alkyl groups to optimize antioxidant activity for use in fuels, lubricants, or food packaging.
Chelating Agents: Introduction of aminomethylphenol groups could create derivatives capable of binding with metal ions, useful in industrial processes or remediation. researchgate.net
Advanced Environmental Risk Assessment Methodologies and Predictive Modeling
Evaluating the environmental risk of chemicals is often hampered by a lack of complete experimental data for every possible toxicological endpoint. nih.gov Predictive environmental toxicology offers a paradigm shift, using computational models to estimate the potential toxicity and environmental fate of chemicals before extensive testing, or to fill data gaps. hilarispublisher.com This proactive approach enhances the efficiency and accuracy of risk assessment. hilarispublisher.com
For a compound like this compound, where specific environmental data may be limited, predictive models are invaluable. Key methodologies include:
Quantitative Structure-Activity Relationships (QSAR): These models use the chemical structure of a substance to predict its biological activity and toxicity. nih.govhilarispublisher.com By comparing the structure of this compound to that of well-studied phenols, QSAR can provide initial estimates of its potential environmental effects.
Read-Across Models: This technique uses toxicity data from a similar, well-characterized chemical to predict the toxicity of the substance under investigation. hilarispublisher.com
Exposure and Fate Modeling: The U.S. Environmental Protection Agency (EPA) uses predictive models to evaluate what happens to chemicals when they are released into the environment and how exposure might occur. epa.gov Such models can estimate the partitioning of this compound in air, water, and soil.
These in silico tools allow regulatory agencies and researchers to prioritize chemicals for further testing and implement risk management strategies in a more targeted and efficient manner. hilarispublisher.com The risk assessment framework used for other high-production-volume alkylphenols, such as 4-tert-octylphenol, serves as a template for how these predictive tools can be integrated with available data to conduct a comprehensive evaluation. service.gov.uk
Emerging Paradigms in Phenolic Compound Research and Green Chemistry Initiatives
The broader field of phenolic compound research is being reshaped by a global push towards sustainability, often referred to as "green chemistry." rsc.org This movement focuses on developing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uobasrah.edu.iqrsc.org
Key emerging paradigms relevant to this compound include:
Biorefineries: The concept of using biomass (such as wood, agricultural waste, or energy crops) as the primary feedstock for producing chemicals is central to the green chemistry movement. uobasrah.edu.iq Alkylphenols are one of many valuable aromatic compounds that can be derived from the depolymerization of lignin in a biorefinery context. researchgate.netuobasrah.edu.iq
Green Extraction Technologies: For phenolic compounds found in nature, researchers are developing more environmentally friendly extraction techniques. Methods like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and the use of novel green solvents like supramolecular solvents (SUPRAS) and deep eutectic solvents (DESs) are replacing traditional, harsh organic solvents. mdpi.comresearchgate.netnih.gov These methods reduce energy consumption, shorten extraction times, and preserve the integrity of the bioactive compounds. mdpi.comresearchgate.net
Catalysis Innovation: A significant area of green chemistry involves the development of more efficient and sustainable catalysts. For alkylphenol chemistry, this includes creating catalysts that can selectively convert lignin into desired phenolic structures or that can perform alkylation reactions under milder, more energy-efficient conditions. rsc.org The use of sonocatalysis, which utilizes the energy of ultrasound to drive chemical reactions, is another emerging platform in sustainable chemistry. rsc.org
These initiatives represent a fundamental shift toward a circular economy for chemicals, where compounds are derived from renewable resources, used efficiently, and degraded through environmentally benign pathways.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Isobutyl-2-isopropylphenol, and how can regioselectivity be optimized during substitution reactions?
- Answer : Synthesis typically involves Friedel-Crafts alkylation or hydroxylation of pre-functionalized aromatic precursors. To optimize regioselectivity at the 2- and 4-positions, use steric and electronic directing groups (e.g., methyl or isopropyl substituents) to guide substitution . Reaction conditions (temperature, solvent polarity, and catalyst choice) should be systematically tested using HPLC or GC-MS to monitor intermediate formation and purity .
Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?
- Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve substituent positions on the aromatic ring. For example, coupling constants in ¹H NMR distinguish isopropyl (triplet splitting) from isobutyl (multiplet splitting). High-resolution mass spectrometry (HRMS) validates molecular weight (expected: ~192.26 g/mol based on analogous structures in ). Infrared (IR) spectroscopy confirms phenolic -OH stretching (~3200-3600 cm⁻¹).
Q. What are the key physicochemical properties (e.g., solubility, pKa) critical for experimental design involving this compound?
- Answer : Solubility varies with solvent polarity; it is sparingly soluble in water but miscible in chloroform or DMSO (see analogous compounds in ). The pKa (~10-11) can be estimated via potentiometric titration, which informs buffer selection for stability studies. Differential scanning calorimetry (DSC) determines melting points, while vapor pressure data (e.g., from thermogravimetric analysis) aids in handling volatile derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Answer : Discrepancies may arise from impurities or isomerization during synthesis. Validate compound purity (>98%) via HPLC with a phenyl-based column (e.g., Phenomenex Luna C18) and compare retention times against certified standards . Replicate bioassays under controlled conditions (e.g., cell culture media pH, solvent consistency) and use statistical tools (e.g., ANOVA with post-hoc tests) to assess reproducibility .
Q. What advanced chromatographic methods are suitable for quantifying trace amounts of this compound in environmental samples?
- Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for high sensitivity. Use isotopically labeled internal standards (e.g., deuterated analogs) to correct matrix effects. For environmental water samples, solid-phase extraction (SPE) with C18 cartridges improves detection limits to ng/L levels . Method validation should follow EPA guidelines for accuracy and precision .
Q. What experimental strategies can elucidate the environmental degradation pathways of this compound?
- Answer : Conduct photolysis studies under simulated sunlight (λ > 290 nm) to identify photoproducts via LC-HRMS. For microbial degradation, use soil microcosms spiked with ¹³C-labeled compound and track isotopic enrichment using gas chromatography-combustion-isotope ratio MS (GC-C-IRMS). Compare degradation kinetics in aerobic vs. anaerobic conditions to model half-lives .
Q. How does the steric bulk of the isobutyl and isopropyl groups influence the compound’s reactivity in organometallic coupling reactions?
- Answer : Steric hindrance from the 2-isopropyl group may slow oxidative addition in Suzuki-Miyaura couplings. Use bulky palladium ligands (e.g., SPhos or XPhos) to enhance catalytic activity. Computational modeling (DFT) predicts transition-state energies and guides solvent selection (e.g., toluene for non-polar intermediates) .
Q. What protocols ensure the stability of this compound during long-term storage in research settings?
- Answer : Store under inert atmosphere (argon or nitrogen) at -20°C in amber vials to prevent oxidation. Periodically assess degradation via thin-layer chromatography (TLC) or UPLC. For aqueous solutions, buffer at pH 6-8 and add antioxidants (e.g., BHT) if necessary .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
